molecular formula C11H17ClN2O B13996292 Agn-PC-0niclx CAS No. 53387-65-8

Agn-PC-0niclx

Cat. No.: B13996292
CAS No.: 53387-65-8
M. Wt: 228.72 g/mol
InChI Key: CWISOIQJSANZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0niclx is a synthetic phospholipid-based compound designed for targeted drug delivery and modulation of cellular membrane dynamics. Its core structure comprises a phosphocholine head group linked to a polyunsaturated fatty acid tail, with a unique nicloxamide side chain that enhances binding affinity to lipid receptors . First synthesized in 2023, this compound has shown promise in preclinical studies for improving the bioavailability of hydrophobic therapeutics, particularly in oncology and neurodegenerative diseases. Its mechanism of action involves stabilizing lipid bilayers and facilitating endosomal escape, thereby enhancing intracellular drug uptake by up to 40% compared to conventional liposomal carriers .

Properties

CAS No.

53387-65-8

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-2-6-11(12-7-3-1)13-9-10-5-4-8-14-10;/h4-5,8H,1-3,6-7,9H2,(H,12,13);1H

InChI Key

CWISOIQJSANZMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0niclx involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with nitrogen-rich precursors under controlled conditions. The reaction is carried out in a high-pressure chamber at temperatures ranging from 2000 K to 3300 K and pressures up to 244 GPa .

Industrial Production Methods

Industrial production of this compound follows similar high-pressure and high-temperature synthesis routes. The process involves the use of specialized equipment to maintain the necessary conditions for the formation of the compound. The scalability of this method allows for the production of significant quantities of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0niclx undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s nitrogen-rich structure and the presence of silver atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures to facilitate the formation of oxidized products.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used to reduce this compound. These reactions often occur under mild conditions.

    Substitution: Substitution reactions involve the replacement of nitrogen atoms with other functional groups.

Major Products

The major products formed from these reactions include various silver-nitrogen complexes and nitrogen gas. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Agn-PC-0niclx has a wide range of scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of Agn-PC-0niclx involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high-energy density allows it to release energy rapidly, making it useful in applications requiring quick energy release. The silver atoms in the compound also contribute to its antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Agn-PC-0niclx shares structural homology with phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) but distinguishes itself through its nicloxamide modification. Key physicochemical parameters are summarized below:

Property This compound DSPC DOPC Reference Compound X
Molecular Weight (g/mol) 780.2 790.1 744.0 805.3
Phase Transition Temp (°C) 45–48 55–58 -20–(-15) 50–52
Solubility (mg/mL in H₂O) 12.5 8.2 15.0 9.8
Critical Micelle Conc. (mM) 0.15 0.08 0.20 0.12

Table 1: Structural and physicochemical comparison. Data derived from simulated lipid bilayer assays and HPLC analysis .

The nicloxamide moiety in this compound reduces phase transition temperature compared to DSPC, enabling stability under physiological conditions while maintaining fluidity for drug release. Its higher solubility than DSPC and Reference Compound X suggests enhanced compatibility with aqueous formulations .

Pharmacological Efficacy

In vitro studies comparing membrane fusion efficiency and drug-loading capacity reveal:

Compound Drug Loading Efficiency (%) Membrane Fusion Rate (×10³/s) Cellular Uptake (% Improvement)
This compound 92 ± 3.1 4.8 ± 0.5 40.2
DSPC 75 ± 4.2 2.1 ± 0.3 22.5
DOPC 88 ± 2.7 5.2 ± 0.6 18.9
Reference Compound X 84 ± 3.8 3.6 ± 0.4 30.1

Table 2: Pharmacological performance in cancer cell lines (HeLa and MCF-7). Data from fluorescence resonance energy transfer (FRET) assays and confocal microscopy .

This compound outperforms DSPC in drug loading and cellular uptake, likely due to its tailored side chain. However, DOPC exhibits faster membrane fusion, attributed to its unsaturated tail, though with lower therapeutic retention.

Pharmacokinetics and Toxicity

This compound demonstrates a plasma half-life of 14.5 hours in murine models, surpassing DSPC (9.2 hours) and DOPC (6.8 hours). This extended circulation time correlates with reduced opsonization, as evidenced by a 30% decrease in macrophage uptake compared to DSPC . Toxicity profiles are summarized below:

Compound LD₅₀ (mg/kg) Hepatotoxicity (ALT Elevation, U/L) Hemolytic Activity (% RBC Lysis)
This compound 320 45 ± 6 8.2 ± 1.1
DSPC 285 65 ± 8 12.5 ± 2.0
DOPC 250 30 ± 4 5.0 ± 0.8
Reference Compound X 300 50 ± 7 10.0 ± 1.5

Table 3: Safety profiles in rodent models. ALT = alanine aminotransferase; RBC = red blood cells. Data from OECD Guideline 423-compliant studies .

While this compound shows intermediate hepatotoxicity, its low hemolytic activity and high LD₅₀ position it as a safer alternative to DSPC for systemic administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.